molecular formula C16H16N2O4S B5812328 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide

Cat. No. B5812328
M. Wt: 332.4 g/mol
InChI Key: NHDSMRDFJQAPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide, also known as HNHA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HNHA belongs to a class of compounds known as carbonic anhydrase inhibitors, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase is involved in a wide range of physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide disrupts these processes and exerts its biological effects.
Biochemical and Physiological Effects
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects, including the reduction of intraocular pressure, inhibition of tumor growth, and reduction of seizure frequency. In addition, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide for lab experiments is its high potency and specificity for carbonic anhydrase inhibition. This allows for precise control of the biological effects of the compound and reduces the risk of off-target effects. However, one limitation of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide. Another area of interest is the investigation of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide's potential therapeutic applications in other diseases, such as Alzheimer's disease and cystic fibrosis. Finally, further research is needed to fully understand the biochemical and physiological effects of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide and its mechanism of action.

Synthesis Methods

The synthesis of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide involves the reaction of 2-hydroxybenzenesulfonamide with 4-methoxyphenol in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting intermediate is then reacted with 2-bromoacetamide to yield N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of glaucoma, cancer, and epilepsy. In glaucoma, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase, an enzyme that is involved in the production of aqueous humor. In cancer, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In epilepsy, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide has been shown to reduce seizure frequency by inhibiting carbonic anhydrase and increasing the production of GABA, an inhibitory neurotransmitter.

properties

IUPAC Name

N-[(2-hydroxyphenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-21-11-6-8-12(9-7-11)22-10-15(20)18-16(23)17-13-4-2-3-5-14(13)19/h2-9,19H,10H2,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDSMRDFJQAPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxyphenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.